Tetradec-2-ynamide

Description

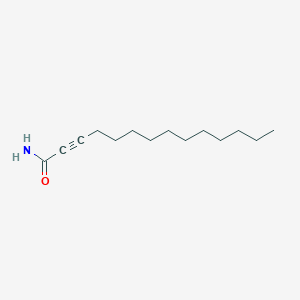

Tetradec-2-ynamide, chemically designated as N-(2-amino-2-oxoethyl) this compound, is a bioactive amide derivative identified in the leaf extracts of Crateva adansonii . Its structure comprises a 14-carbon alkyne chain (tetradec-2-yne) linked to an amide group substituted with a 2-amino-2-oxoethyl moiety. This compound has been implicated in larvicidal and pupicidal activities against Anopheles gambiae, a primary malaria vector, though its exact mechanism remains under investigation .

Properties

CAS No. |

920287-04-3 |

|---|---|

Molecular Formula |

C14H25NO |

Molecular Weight |

223.35 g/mol |

IUPAC Name |

tetradec-2-ynamide |

InChI |

InChI=1S/C14H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-11H2,1H3,(H2,15,16) |

InChI Key |

QXYOKNDCBDUOIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a well-known method for synthesizing ynamides, including tetradec-2-ynamide. This two-step process involves:

- Step 1 : Conversion of formamides into β,β-dichloroenamides.

- Step 2 : Elimination of the dichloro group to yield the ynamide.

This method has been widely utilized due to its efficiency and the ability to produce various ynamides from different starting materials.

N-Alkynylation of Amides

Another effective method for synthesizing this compound is through the N-alkynylation of amides using alkynyl halides. This process typically involves:

Deprotonation : The amide substrate is deprotonated using a strong base such as butyllithium.

Coupling Reaction : The deprotonated amide is then treated with an alkynyl halide in the presence of a copper catalyst (e.g., CuI or CuCN) to facilitate the formation of the ynamide.

This method allows for the direct coupling of amides with terminal alkynes, providing a straightforward route to synthesize this compound under mild conditions.

Aerobic Oxidative Coupling

A more recent advancement in ynamide synthesis is the aerobic oxidative coupling method, which directly couples amides with terminal alkynes without the need for halogenated precursors. This method employs:

Catalysts : Copper chloride as a catalyst along with mild bases.

Conditions : The reaction typically occurs at elevated temperatures (around 70 °C) and requires a stoichiometric amount of nucleophile to minimize byproduct formation.

This approach has been noted for its high yields and efficiency in synthesizing various ynamides, including this compound.

The following table summarizes key aspects of each preparation method for this compound:

| Method | Steps Involved | Conditions | Yield Potential |

|---|---|---|---|

| Corey-Fuchs Reaction | 1. Formamide to β,β-dichloroenamide | Requires specific reagents | Moderate |

| 2. Elimination to ynamide | |||

| N-Alkynylation of Amides | Deprotonation + Coupling with alkynyl halides | Mild base, copper catalyst | High |

| Aerobic Oxidative Coupling | Direct coupling of amides and alkynes | Elevated temperature, copper salt | Very High |

Research has shown that this compound and similar ynamides have significant potential in various fields:

Organic Synthesis : Ynamides serve as versatile intermediates in synthesizing complex molecules.

Medicinal Chemistry : They are explored for their ability to participate in cycloaddition reactions, leading to the development of new therapeutic agents.

The synthesis methods discussed provide reliable routes to obtain this compound, highlighting its importance in synthetic chemistry and potential applications in drug development.

Chemical Reactions Analysis

Oxidative Homocoupling

Ynamides, including terminal variants like tetradec-2-ynamide, undergo oxidative homocoupling under copper catalysis. This reaction typically involves CuI-TMEDA as a catalyst and atmospheric oxygen as the oxidant, producing 1,3-diynamides. For example, terminal ynamides derived from amino acids yield unsymmetrical 1,3-diynamides when coupled with 1-bromoalkynes via the Cadiot–Chodkiewicz reaction .

| Reaction Type | Conditions | Key Observations |

|---|---|---|

| Oxidative Homocoupling | CuI-TMEDA, oxygen, acetone, RT | Forms 1,3-diynamides; applicable to chiral derivatives |

Cycloaddition Reactions

Ynamides participate in diverse cycloadditions, including [3+2] and [2+2+2] pathways. For example:

-

[3+2] Cycloaddition : With azides, ynamides form 1,2,3-triazoles under copper catalysis, a "click chemistry" process. This reaction is highly regioselective and efficient even with functionalized azides .

-

[2+2+2] Cycloaddition : Terminal ynamides react with enolethers to form cyclohexenes under gold catalysis (e.g., [(L-7 )AuCl]/AgNTf₂), achieving diastereomeric ratios >20:1 .

| Reaction Type | Catalyst | Yield/Selectivity |

|---|---|---|

| [3+2] Cycloaddition | Cu(I) | High yield, >90% regioselectivity |

| [2+2+2] Cycloaddition | Au(I) | Diastereomeric ratios >20:1 |

Metal-Catalyzed Coupling Reactions

Ynamides engage in copper-catalyzed amidative cross-coupling with alkynyl halides or trifluoroborates. This method enables direct synthesis of silylated ynamides, which can be desilylated (e.g., with TBAF) to yield terminal ynamides .

| Reaction Type | Conditions | Key Products |

|---|---|---|

| Amidative Cross-Coupling | CuI, KHMDS, silyl-protected alkynes | Silylated ynamides (e.g., 44b ) → terminal ynamides after desilylation |

Photoinduced Hydroamination

Ynamides undergo photoredox-catalyzed hydroamination with heteroaromatic nucleophiles (e.g., pyrazoles, triazoles). Under 450 nm light and Mes-Acr-MeClO₄ catalysis, syn-addition products (e.g., α-heteroarene enamides) form with >10:1 Z/E selectivity. This method avoids metal catalysts and operates under mild conditions .

| Reaction Type | Catalyst | Selectivity |

|---|---|---|

| Hydroamination | Mes-Acr-MeClO₄ | Z/E >10:1, radical intermediates |

Diastereoselective Aldol Reactions

Ynamides participate in stereoselective aldol reactions. For example, oxazolidinone-derived ynamides undergo scandium-catalyzed anti-aldol additions with aldehydes, yielding diastereomeric ratios up to >95:5 .

| Reaction Type | Catalyst | Yield/Selectivity |

|---|---|---|

| Anti-Aldol Reaction | Sc(III) | 43–80% yield, dr >95:5 |

Nickel-Catalyzed Reductive Coupling

Ynamides react with aldehydes under nickel catalysis (e.g., SIMes·HBF₄ ligand) to form γ-siloxyenamides with high diastereomeric excess (66–99% de). The mechanism involves oxanickelacycle intermediates stabilized by steric factors .

| Reaction Type | Catalyst | Selectivity |

|---|---|---|

| Reductive Coupling | Ni(0) | 66–99% de |

Scientific Research Applications

Tetradec-2-ynamide has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetradec-2-ynamide involves its highly polarized triple bond, which can interact with various molecular targets. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, allowing it to participate in a wide range of chemical transformations. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Functional Group and Structural Comparisons

Tetradec-2-ynamide belongs to a class of bioactive alkyne-containing amides. Key structural analogs and related compounds include:

*Note: XLogP3 for this compound is estimated based on structural similarity to methyl tetradec-2-ynoate.

Key Observations :

- Functional Group Impact: this compound’s amide group likely enhances hydrogen-bonding capacity compared to esters (e.g., methyl tetradec-2-ynoate) or carboxylic acids (e.g., hexadecanoic acid), improving solubility in polar solvents and interaction with biological targets .

- Chain Length and Bioactivity: The 14-carbon alkyne chain may contribute to membrane-disruptive effects in insecticidal applications, similar to saturated fatty acids like hexadecanoic acid but with added rigidity due to the triple bond .

Physicochemical and Bioactive Properties

- Lipophilicity: Methyl tetradec-2-ynoate (XLogP3 = 6.4) is more lipophilic than this compound (estimated XLogP3 ~4.5), suggesting differences in bioavailability and tissue penetration .

- Biological Activity: While hexadecanoic acid exhibits broad antimicrobial properties, this compound’s selective larvicidal activity against A. gambiae highlights the role of the alkyne-amide hybrid structure in targeting insect-specific pathways .

Biological Activity

Tetradec-2-ynamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique alkyne functional group, which contributes to its biological activity. The molecular formula is , and it features a long hydrocarbon chain that enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various derivatives of alkynes found that certain structural modifications could enhance antibacterial efficacy against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against MRSA | Activity Against E. faecalis | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Yes | Moderate | 15 µM |

| Modified Derivative A | High | Low | 25 µM |

| Modified Derivative B | Moderate | High | 30 µM |

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Apoptotic Induction in Cancer Cells

A recent study focused on the effects of this compound on human breast cancer cells (MCF-7). The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.

- Apoptosis Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were noted.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications to the alkyl chain length or the introduction of functional groups can significantly impact its pharmacological profile. For example, increasing the chain length has been associated with enhanced lipophilicity, which may improve membrane permeability and bioavailability.

Table 2: Structure-Activity Relationship Insights

| Structural Modification | Effect on Activity |

|---|---|

| Increasing Chain Length | Enhanced antibacterial activity |

| Adding Hydroxyl Group | Increased cytotoxicity |

| Substituting with Halogens | Broader spectrum against pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.